molecular formula C16H14ClN3O2 B11129653 ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11129653
M. Wt: 315.75 g/mol
InChI Key: YEMWJFQKOMTQQJ-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more efficient and environmentally friendly approach . This method allows for the rapid synthesis of imidazo[1,2-a]pyridines with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21)

InChI Key

YEMWJFQKOMTQQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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